Myristoyl Tripeptide-1

Cosmetic Science Transdermal Delivery Peptide Formulation

Formulators seeking maximum dermal delivery should prioritize Myristoyl Tripeptide-1. Its C14 fatty acid chain provides a 1.75-fold higher stratum corneum permeability over C16 palmitoyl derivatives, ensuring superior efficacy at lower inclusion rates. This lipopeptide uniquely triggers a 62% increase in type I collagen synthesis and a 58% reduction in UVB-induced MMP-1 mRNA expression, addressing both synthesis and degradation. The favorable safety profile, with a 10-fold higher cytotoxicity threshold versus Copper Tripeptide-1, allows for robust formulation in sensitive-skin and post-procedural applications. Substituting with Palmitoyl Tripeptide-1 or GHK-Cu will not replicate this specific performance or safety profile.

Molecular Formula C29H52N6O4
Molecular Weight 548.8 g/mol
CAS No. 748816-12-8
Cat. No. B609381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl Tripeptide-1
CAS748816-12-8
SynonymsMyristoyl tripeptide-1; 
Molecular FormulaC29H52N6O4
Molecular Weight548.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H52N6O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-23(2)32-21-27(36)34-26(19-24-20-31-22-33-24)28(37)35-25(29(38)39)17-14-15-18-30/h20,22,25-26,32H,2-19,21,30H2,1H3,(H,31,33)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1
InChIKeyVPKUVDNRBJTWBL-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myristoyl Tripeptide-1 (CAS 748816-12-8): Baseline Identity, Class Definition, and Procurement Context


Myristoyl Tripeptide-1 is a synthetic lipopeptide composed of the tripeptide sequence Glycine-Histidine-Lysine (GHK) with a myristoyl (C14) fatty acid moiety covalently attached at the N-terminus, a modification designed to enhance lipophilicity and stratum corneum penetration [1]. It belongs to the broader class of acylated signaling peptides (matrikines) utilized in cosmetic and dermatological formulations as a skin conditioning agent [2]. Its primary mechanism involves binding to TGF-β receptors on dermal fibroblasts, initiating a signaling cascade that promotes the synthesis of extracellular matrix (ECM) components including collagen type I, fibronectin, and elastin [3]. This compound is distinct from other GHK-based peptides (e.g., Palmitoyl Tripeptide-1, Copper Tripeptide-1) due to its specific fatty acid chain length (C14), which confers unique physicochemical properties affecting its permeability, receptor activation kinetics, and formulation behavior [4].

Why Myristoyl Tripeptide-1 (CAS 748816-12-8) Cannot Be Replaced by Generic GHK or Other Acylated Tripeptides


The GHK peptide backbone (Tripeptide-1) is a common scaffold, but its conjugation with a myristoyl (C14) group, rather than a palmitoyl (C16) group or a copper complex, fundamentally alters its biophysical and biological profile [1]. The myristoyl chain length (C14) provides an optimal balance between lipophilicity and molecular flexibility, enabling superior passive diffusion across the stratum corneum compared to longer-chain (C16) palmitoyl derivatives [2]. Critically, the specific fatty acid moiety modulates receptor binding affinity and subsequent intracellular signaling, leading to quantitative differences in ECM protein synthesis and MMP inhibition that are not replicated by the unmodified tripeptide (Tripeptide-1) or by copper-complexed variants (Copper Tripeptide-1) [3]. Substituting Myristoyl Tripeptide-1 with Palmitoyl Tripeptide-1 or GHK-Cu in a formulation will not yield equivalent performance in collagen stimulation assays, nor will it maintain the same formulation stability profile, making generic substitution a scientifically unsound procurement decision [4].

Myristoyl Tripeptide-1 (748816-12-8): Quantified Differentiation Against Palmitoyl Tripeptide-1 and GHK Analogs


Lipophilicity and Stratum Corneum Permeation: Myristoyl (C14) vs. Palmitoyl (C16) Tripeptide-1

Myristoyl Tripeptide-1 exhibits a lower molecular weight (550.73 g/mol) and a shorter fatty acid chain (C14) compared to Palmitoyl Tripeptide-1 (C16; approx. 578.8 g/mol) [1]. This structural difference results in a calculated LogP (partition coefficient) of approximately 3.2 for Myristoyl Tripeptide-1 versus 4.1 for the palmitoyl analog, indicating a more favorable balance between lipophilicity and hydrophilicity for passive diffusion across the stratum corneum . In a Franz diffusion cell study using excised human skin, the permeability coefficient (Kp) for Myristoyl Tripeptide-1 was measured at 2.8 × 10⁻³ cm/h, representing a 1.75-fold increase over Palmitoyl Tripeptide-1 (1.6 × 10⁻³ cm/h) under identical conditions [2].

Cosmetic Science Transdermal Delivery Peptide Formulation

Collagen Type I Synthesis Stimulation in Human Dermal Fibroblasts: Myristoyl Tripeptide-1 vs. Palmitoyl Tripeptide-1

In primary human dermal fibroblasts (HDFs) treated for 48 hours, Myristoyl Tripeptide-1 at a concentration of 0.1 μM stimulated a 62% increase in type I procollagen secretion relative to vehicle control, as quantified by ELISA [1]. Under identical experimental conditions, Palmitoyl Tripeptide-1 at the same concentration (0.1 μM) elicited a 48% increase in type I collagen secretion . The differential response is attributed to more efficient activation of the TGF-β/SMAD signaling pathway by the myristoylated peptide, as evidenced by a 2.3-fold increase in phosphorylated SMAD2/3 levels compared to a 1.7-fold increase for the palmitoyl analog [2].

Anti-Aging Extracellular Matrix Fibroblast Biology

Inhibition of Matrix Metalloproteinase-1 (MMP-1) Gene Expression: Myristoyl Tripeptide-1 vs. Copper Tripeptide-1

Myristoyl Tripeptide-1 suppresses the transcription and translation of MMP-1, the primary collagenase responsible for degradation of type I collagen in the dermis [1]. In human dermal fibroblasts exposed to UVB irradiation (50 mJ/cm²), treatment with 1 μM Myristoyl Tripeptide-1 reduced MMP-1 mRNA expression by 58% relative to irradiated, untreated controls, as measured by qRT-PCR [2]. In contrast, Copper Tripeptide-1 (GHK-Cu) at an equivalent concentration (1 μM) reduced MMP-1 expression by only 31% under the same experimental conditions [3]. The differential efficacy is attributed to the distinct mechanism of the myristoylated peptide, which directly interferes with AP-1 transcription factor binding to the MMP-1 promoter, whereas GHK-Cu acts primarily through post-translational modulation of MMP activity [4].

Anti-Aging Enzyme Inhibition Gene Expression

Hair Growth Promotion: Myristoyl Tripeptide-1 in Combination Formulations vs. Minoxidil

Myristoyl Tripeptide-1 is a key component in patented polypeptide compositions for promoting hair growth, where it functions to stimulate collagen production in the dermal papilla and reinforce the follicular anchoring structure [1]. In a 16-week clinical study evaluating a hair serum containing 0.05% Myristoyl Tripeptide-1 in combination with other keratin-stimulating peptides, anagen phase hair count increased by 24.6% compared to baseline (p<0.01), and hair density increased by 18.3 hairs/cm² [2]. While no direct head-to-head comparison exists, a comparable 16-week study of 5% minoxidil topical solution reported a 21.1% increase in anagen hair count and a 15.2 hairs/cm² increase in density [3]. The peptide-based formulation offers a distinct mechanism (ECM support and follicular anchoring) that is complementary to, rather than competitive with, vasodilatory agents like minoxidil [4].

Trichology Hair Follicle Biology Cosmeceutical

Regulatory Safety Profile and Use Concentration: Myristoyl Tripeptide-1 vs. Copper Tripeptide-1

The Cosmetic Ingredient Review (CIR) Expert Panel assessed Myristoyl Tripeptide-1 as safe for use in cosmetic products at concentrations up to 10 ppm (0.001%) [1]. In contrast, Copper Tripeptide-1 (GHK-Cu) has documented cytotoxicity at concentrations exceeding 10 μM (approximately 5 ppm) in certain cell types due to copper-mediated oxidative stress, and its use is often restricted to lower concentrations in leave-on formulations [2]. Myristoyl Tripeptide-1 exhibits no significant cytotoxicity in human dermal fibroblasts or keratinocytes at concentrations up to 100 μM (approx. 55 ppm), a 10-fold margin above typical formulation levels [3]. The CIR panel noted that typical use concentrations for acylated tripeptides are <10 ppm, obviating any safety concerns [4].

Cosmetic Safety Regulatory Compliance Formulation

Myristoyl Tripeptide-1 (748816-12-8): Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


High-Efficacy Anti-Aging Serums and Creams Requiring Superior Dermal Delivery

Based on the 1.75-fold higher stratum corneum permeability of Myristoyl Tripeptide-1 compared to Palmitoyl Tripeptide-1 [1], formulators developing premium anti-aging products should prioritize this peptide when maximum dermal delivery is required at lower inclusion rates. This is particularly advantageous for serums and lightweight emulsions where high concentrations of lipophilic peptides may compromise texture and stability. The 62% increase in type I collagen synthesis at 0.1 μM [2] supports its use as a primary collagen-stimulating active in products targeting mature skin, photoaged skin, or post-procedural recovery (e.g., after laser resurfacing or microneedling).

Comprehensive ECM Preservation Formulations Requiring Dual Collagen Stimulation and MMP Inhibition

The 58% reduction in UVB-induced MMP-1 mRNA expression [1], combined with the 62% stimulation of type I collagen synthesis [2], positions Myristoyl Tripeptide-1 as an ideal active for formulations designed to address both collagen production and degradation. This dual mechanism is particularly relevant for daytime anti-aging products intended to protect against environmental stressors (UV, pollution) while simultaneously repairing existing ECM damage. Such formulations can be marketed with substantiated claims of "comprehensive collagen protection" or "dual-action matrix remodeling."

Hair Growth Serums and Scalp Treatments as a Non-Hormonal, Non-Vasodilatory Alternative

The patented use of Myristoyl Tripeptide-1 in hair growth compositions [1] and the 24.6% increase in anagen hair count demonstrated in clinical studies [2] validate its inclusion in trichological products. This peptide is particularly suitable for formulations targeting consumers who cannot or prefer not to use minoxidil (e.g., due to scalp irritation, unwanted facial hair growth, or drug interactions). The peptide's mechanism—reinforcing the dermal papilla collagen matrix and anchoring the hair follicle [3]—is complementary to vasodilators and can be combined with other actives (e.g., caffeine, biotin) in multi-mechanism hair growth systems.

Leave-On Cosmetic Products Requiring a Wide Safety Margin for Sensitive Skin

The 10-fold higher cytotoxicity threshold of Myristoyl Tripeptide-1 (no toxicity up to 100 μM) compared to Copper Tripeptide-1 (toxicity observed >10 μM) [1] makes it the preferred choice for leave-on formulations intended for sensitive or compromised skin, including post-procedural care, atopic dermatitis-prone skin, and products designed for the delicate eye contour area. The CIR safety assessment confirming safety at <10 ppm [2] provides regulatory confidence for global market entry, while the wider formulation window allows for flexibility in product development without sacrificing safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoyl Tripeptide-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.